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Imidazo[1,2-d][1,2,4]triazocine

Cat. No.: B12893533
M. Wt: 146.15 g/mol
InChI Key: CZDFAZGHCQTCBO-OTWLTLNGSA-N
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Description

Contextualization of Fused Nitrogen-Containing Heterocycles in Contemporary Chemistry

Fused nitrogen-containing heterocycles represent a cornerstone of modern organic and medicinal chemistry. These intricate molecular architectures, characterized by the fusion of two or more rings where at least one contains a nitrogen atom, are of immense interest due to their diverse and significant biological activities. benthamdirect.comeurekaselect.com More than 85% of all physiologically active drugs contain a heterocyclic structure, with nitrogen-containing rings being the most prevalent framework. nih.gov This prevalence is attributed to the ability of the nitrogen atom to form hydrogen bonds with biological targets, a crucial interaction for therapeutic efficacy. nih.gov

The structural diversity inherent in these fused systems allows for extensive modification and fine-tuning of their chemical and physical properties. nih.gov This adaptability makes them ideal scaffolds for the development of novel therapeutic agents targeting a wide array of diseases. Researchers have successfully developed numerous synthetic protocols to create a variety of these complex molecules. eurekaselect.com The resulting compounds often exhibit potent pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities. benthamdirect.comeurekaselect.com Their significance is further underscored by their presence in many natural products, such as alkaloids, vitamins, and antibiotics, which have long been sources of inspiration for drug discovery. benthamdirect.comopenmedicinalchemistryjournal.com

The Imidazo[1,2-d]nih.govbenthamdirect.comopenmedicinalchemistryjournal.comtriazocine System: Structural Significance and Research Landscape

The Imidazo[1,2-d] nih.govbenthamdirect.comopenmedicinalchemistryjournal.comtriazocine system is a specific class of fused nitrogen-containing heterocycle. Its core structure consists of an imidazole (B134444) ring fused to a 1,2,4-triazocine ring. The 1,2,4-triazocine is an eight-membered ring containing three nitrogen atoms. The fusion of the imidazole, a five-membered aromatic ring with two nitrogen atoms, to this larger ring creates a unique bicyclic system with a distinct three-dimensional conformation and electronic distribution.

The structural significance of this particular arrangement lies in the spatial orientation of its nitrogen atoms, which can act as hydrogen bond donors and acceptors. This characteristic is crucial for potential interactions with biological macromolecules. While the broader family of fused 1,2,4-triazines has been studied for their diverse biological activities, the specific Imidazo[1,2-d] nih.govbenthamdirect.comopenmedicinalchemistryjournal.comtriazocine ring system appears to be a less explored area of research. nih.govut.ac.ir The related imidazo[1,2-b] nih.govbenthamdirect.comopenmedicinalchemistryjournal.comtriazine and imidazo[1,2-a] nih.goveurekaselect.comnih.govtriazine systems have been investigated for their potential as kinase inhibitors and for their antitumor activity. ut.ac.irnih.gov

The research landscape for Imidazo[1,2-d] nih.govbenthamdirect.comopenmedicinalchemistryjournal.comtriazocine itself is not extensively documented in publicly available literature, suggesting it is a novel or underexplored heterocyclic system. The PubChem database contains an entry for the parent compound, Imidazo[1,2-d] nih.govbenthamdirect.comopenmedicinalchemistryjournal.comtriazine, indicating its chemical identity has been established. nih.gov However, detailed studies on its synthesis, reactivity, and biological properties are not as prevalent as for other related fused heterocycles.

Overview of Key Academic Research Trajectories for Imidazo[1,2-d]nih.govbenthamdirect.comopenmedicinalchemistryjournal.comtriazocine

Given the limited specific research on Imidazo[1,2-d] nih.govbenthamdirect.comopenmedicinalchemistryjournal.comtriazocine, the key academic research trajectories are likely to be in their nascent stages. Drawing parallels from closely related fused heterocyclic systems, future research would logically focus on the following areas:

Synthesis: Developing efficient and versatile synthetic routes to the Imidazo[1,2-d] nih.govbenthamdirect.comopenmedicinalchemistryjournal.comtriazocine core and its derivatives will be a primary focus. This could involve multi-step reactions, including cyclization and condensation strategies, similar to those used for other fused triazine systems. beilstein-journals.orgresearchgate.net

Structural and Chemical Characterization: Detailed spectroscopic and crystallographic studies will be essential to fully elucidate the structural and electronic properties of this ring system. Understanding the molecule's conformation and reactivity will be crucial for any potential applications.

Medicinal Chemistry and Biological Screening: A significant research trajectory will likely involve the synthesis of a library of Imidazo[1,2-d] nih.govbenthamdirect.comopenmedicinalchemistryjournal.comtriazocine derivatives and their evaluation for various biological activities. Based on the properties of related compounds, these could include screening for anticancer, antiviral, or other therapeutic properties. nih.govontosight.ai For instance, research on imidazo[1,2-a]quinoxalines, which share the fused imidazole motif, has explored their activity at the benzodiazepine (B76468) receptor. nih.gov Similarly, derivatives of imidazo[1,2-a]pyridine (B132010) have been synthesized and tested for their antifungal activity. scirp.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N4 B12893533 Imidazo[1,2-d][1,2,4]triazocine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N4

Molecular Weight

146.15 g/mol

IUPAC Name

(5Z,7Z,9Z)-imidazo[1,2-d][1,2,4]triazocine

InChI

InChI=1S/C7H6N4/c1-2-7-8-4-5-11(7)6-10-9-3-1/h1-6H/b2-1-,9-3-,10-6-

InChI Key

CZDFAZGHCQTCBO-OTWLTLNGSA-N

Isomeric SMILES

C\1=C\C2=NC=CN2/C=N\N=C1

Canonical SMILES

C1=CC2=NC=CN2C=NN=C1

Origin of Product

United States

Elucidation of Reaction Mechanisms in Imidazo 1,2 D 1 2 3 Triazocine Chemistry

Mechanistic Studies of Ring Formation and Rearrangements in Imidazonih.govmdpi.comacs.orgtriazocine Systems

The synthesis of fused imidazo[1,2-d] nih.govmdpi.comacs.orgtriazine systems, such as their benzo derivatives, offers a platform to understand the fundamental mechanisms of ring formation. A key synthetic strategy involves the cyclization of a hydrazine (B178648) derivative with a suitable carbonyl source.

A plausible mechanism for the formation of the benzo acs.orgmit.eduimidazo[1,2-d] nih.govmdpi.comacs.orgtriazine ring system commences with the nucleophilic substitution of a halogenated 2-alkyl-1H-benzoimidazole with a substituted phenylhydrazine. This reaction forms a 2-((2-(substituted phenyl)hydrazinyl)alkyl)-1H-benzo[d]imidazole intermediate. The subsequent and final step is the ring closure to form the triazine ring. This is typically achieved by treating the hydrazine intermediate with a chloroformate in the presence of a base, such as triethylamine (B128534). nih.gov

The proposed mechanism for this cyclization is as follows:

Acylation of the Hydrazine : The more nucleophilic nitrogen of the hydrazine intermediate attacks the electrophilic carbonyl carbon of the chloroformate. This results in the formation of an N-acylated hydrazine derivative.

Intramolecular Cyclization : The endocyclic nitrogen of the imidazole (B134444) ring then acts as a nucleophile, attacking the newly introduced carbonyl carbon. This step is often facilitated by the base, which may deprotonate the imidazole nitrogen, increasing its nucleophilicity.

Dehydration/Elimination : The resulting tetrahedral intermediate then eliminates a molecule of alcohol (from the chloroformate) and a proton to yield the final, stable fused triazine ring system.

While specific studies on rearrangements within the imidazo[1,2-d] nih.govmdpi.comacs.orgtriazocine core are scarce, rearrangements are a common feature in the chemistry of related fused triazine systems. For instance, thermal or acid-catalyzed Dimroth rearrangements, which involve the opening and closing of the heterocyclic ring to yield an isomeric structure, have been observed in other triazine-containing fused systems. researchgate.netnih.gov Such rearrangements in the imidazo[1,2-d] nih.govmdpi.comacs.orgtriazocine system could potentially lead to the formation of other isomeric fused heterocycles, although this remains a topic for future investigation.

Investigation of Base-Induced Transformations and Skeletal Rearrangements within Imidazonih.govmdpi.comacs.orgtriazocines

Bases play a crucial role in the synthesis and potential transformations of imidazo (B10784944) nih.govmdpi.comacs.orgtriazocines. In the ring-forming cyclization step mentioned previously, a base like triethylamine is essential. nih.gov Its primary role is to act as a proton scavenger, neutralizing the acid generated during the reaction and driving the equilibrium towards the cyclized product. It may also enhance the nucleophilicity of the imidazole nitrogen, thereby catalyzing the intramolecular cyclization step. nih.gov

In other related fused heterocyclic systems, bases have been shown to induce more profound transformations, including skeletal rearrangements. For example, in functionalized imidazo[4,5-e]thiazolo[2,3-c] nih.govmdpi.comacs.orgtriazines, treatment with a base such as potassium hydroxide (B78521) in methanol (B129727) can lead to a cascade of hydrolysis and skeletal rearrangement, resulting in the expansion of a thiazolidine (B150603) ring to a thiazine (B8601807) core. mdpi.combohrium.com This type of base-induced rearrangement, often proceeding through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, highlights the potential for similar transformations within the imidazo[1,2-d] nih.govmdpi.comacs.orgtriazocine framework under basic conditions. However, specific examples of such rearrangements for the imidazo[1,2-d] nih.govmdpi.comacs.orgtriazocine ring system are not yet reported in the literature.

The following table summarizes the synthesized benzo acs.orgmit.eduimidazo[1,2-d] nih.govmdpi.comacs.orgtriazine derivatives, which serve as a basis for understanding the potential chemistry of the parent system.

CompoundSubstituentsYield (%)Melting Point (°C)Reference
4gR1=H, R2=Me, R3=4-Cl-Ph32.3144.5–146.8 nih.gov
4hR1=H, R2=Et, R3=4-Cl-Ph34.8162.1–163.8 nih.gov
4nR1=H, R2=Me, R3=4-Me-Ph37.3171.0–173.2 nih.gov

Reaction Intermediates and Transition State Analysis in Imidazotriazocine Pathways

The elucidation of reaction pathways invariably involves the characterization of transient species such as reaction intermediates and the analysis of transition states. Based on the plausible mechanism for the formation of benzo acs.orgmit.eduimidazo[1,2-d] nih.govmdpi.comacs.orgtriazines, several key intermediates can be proposed. nih.gov

The primary intermediate is the N-acylated hydrazine derivative formed after the initial reaction with a chloroformate. This species is likely a stable, isolable compound under certain conditions. Following this, the tetrahedral intermediate formed during the intramolecular cyclization is a much more transient species. Its formation and subsequent collapse are typically the rate-determining steps of the cyclization process.

While experimental isolation and characterization of these intermediates for the imidazo[1,2-d] nih.govmdpi.comacs.orgtriazocine system have not been reported, their existence is inferred from established mechanisms of similar heterocyclic formations.

Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), provides deeper insights into the energy barriers and geometries of the highest-energy points along the reaction coordinate. mdpi.comacs.org For the cyclization to form the triazine ring, the transition state would involve the partial formation of the new nitrogen-carbon bond and the simultaneous stretching of the bond to the leaving group.

Although specific DFT calculations for the imidazo[1,2-d] nih.govmdpi.comacs.orgtriazocine ring formation are not available, studies on other triazine systems have shown that the energy barrier for ring closure can be significantly influenced by factors such as solvent and the electronic nature of the substituents. mdpi.com For instance, computational studies on the thermal isomerization of tristriazolotriazines have successfully modeled the transition states for the ring-opening and ring-closing steps of the rearrangement. researchgate.net Applying such computational approaches to the imidazo[1,2-d] nih.govmdpi.comacs.orgtriazocine system would be a valuable future endeavor to precisely map its reaction pathways.

The following table lists the key proposed intermediates in the formation of benzo acs.orgmit.eduimidazo[1,2-d] nih.govmdpi.comacs.orgtriazines.

Intermediate TypeDescriptionRole in MechanismReference
2-(Hydrazinylalkyl)-1H-benzoimidazoleFormed from the reaction of a halogenated 2-alkyl-1H-benzoimidazole and a substituted hydrazine.Precursor to cyclization. nih.gov
N-Acylated HydrazineFormed by the reaction of the hydrazine intermediate with a chloroformate.Direct precursor to the intramolecular cyclization. nih.gov
Tetrahedral IntermediateFormed during the nucleophilic attack of the imidazole nitrogen onto the carbonyl carbon.Transient species leading to ring closure. nih.gov

Advanced Spectroscopic Characterization of Imidazo 1,2 D 1 2 3 Triazocine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Imidazo[1,2-d]researchgate.netrsc.orgmdpi.comtriazocine Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide invaluable information about the chemical environment of individual atoms within the Imidazo[1,2-d] researchgate.netrsc.orgmdpi.comtriazocine scaffold.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to one another. For derivatives of the related imidazo[1,2-b] researchgate.netrsc.orgmdpi.comtriazine system, characteristic signals are observed that aid in structure confirmation. ut.ac.ir For instance, in some derivatives, the methylene (B1212753) protons of a phenacyl group appear as a singlet at approximately 4.29 ppm, while aromatic protons resonate in the range of 7.2-7.5 ppm. ut.ac.ir The lone proton on the imidazole (B134444) ring typically appears as a singlet further downfield. ut.ac.ir

In more complex analogs, such as those derived from the imidazo[4,5-e] researchgate.netbeilstein-journals.orgthiazino[2,3-c] researchgate.netrsc.orgmdpi.comtriazine system, the chemical shifts of bridging hydrogen atoms are particularly diagnostic. researchgate.netnih.gov For example, the signal for the C(10a)H proton in certain derivatives appears as a doublet around 6.23 ppm, with its precise location influenced by the deshielding effects of nearby functional groups like carbonyls. researchgate.netnih.gov

Table 1: Selected ¹H NMR Data for Imidazo[1,2-b] researchgate.netrsc.orgmdpi.comtriazine Derivatives

Compound Solvent Signal (ppm) Assignment
2,6-disubstituted imidazo[1,2-b] researchgate.netrsc.orgmdpi.comtriazin-3(4H)-one d-DMSO 4.28 (s, 2H) CH₂
7.2-7.4 (m, 10H) 2Ph
7.95 (s, 1H) CH
N-alkylated derivative d-DMSO 5.3 (s, 2H) CH₂
7.3-7.5 (m, 10H) 2Ph
8.25 (s, 1H) CH

Data sourced from a study on imidazo[1,2-b] researchgate.netrsc.orgmdpi.comtriazines. ut.ac.ir

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

For instance, in imidazo[1,2-a]pyridine (B132010) derivatives, carbonyl carbons in attached aldehyde groups resonate around 179 ppm. rsc.org The carbons within the fused ring system exhibit a range of chemical shifts depending on their substitution and proximity to nitrogen atoms. rsc.org In imidazo[4,5-e] researchgate.netbeilstein-journals.orgthiazino[2,3-c] researchgate.netrsc.orgmdpi.comtriazine derivatives, the carbonyl carbon of a lactam can appear as a doublet around 158.47 ppm in a GATED NMR spectrum. researchgate.net

Table 2: Representative ¹³C NMR Data for Related Imidazo (B10784944) Fused Heterocycles

Compound Family Solvent Carbon Signal (ppm) Assignment
3-Formyl-imidazo[1,2-a]pyridines CDCl₃ ~179 Aldehyde C=O
~157-158 Imidazole ring C
~115-147 Pyridine (B92270)/Phenyl ring C
Imidazo[4,5-e] researchgate.netbeilstein-journals.orgthiazino[2,3-c] researchgate.netrsc.orgmdpi.comtriazines DMSO-d₆ ~158 Lactam C=O

Data compiled from studies on various imidazo-fused systems. researchgate.netrsc.org

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. In the context of Imidazo[1,2-d] researchgate.netrsc.orgmdpi.comtriazocine and its analogs, IR spectroscopy is instrumental in confirming the presence of key structural motifs. researchgate.net

For example, in derivatives of imidazo[1,2-a]pyridine-3-carboxylic acid, a strong absorption band in the region of 1690-1710 cm⁻¹ provides firm evidence for the presence of a ring-closed thiazolidine (B150603) carbonyl group. mdpi.com The C=O stretching vibration of a CONH group in the same series of compounds is observed around 1662 cm⁻¹. mdpi.com Studies on 1,2,4-triazine (B1199460) have shown characteristic bands that can be assigned with the aid of computational methods. nih.gov

Table 3: Characteristic IR Absorption Bands for Related Imidazo Fused Systems

Compound Derivative Functional Group Wavenumber (cm⁻¹)
Imidazo[1,2-a]pyridine-3-carboxylic acid amide Thiazolidine C=O 1690
Amide C=O (CONH) 1662
Substituted Purines NH 3308
C=O 1746

Data sourced from various studies on related heterocyclic compounds. mdpi.comekb.eg

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound through the determination of its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula. The fragmentation patterns observed in the mass spectrum also offer valuable structural clues. researchgate.netraco.cat

For the parent Imidazo[1,2-d] researchgate.netrsc.orgmdpi.comtriazine, the molecular ion peak would be expected at an m/z corresponding to its molecular formula, C₅H₄N₄. nih.gov The fragmentation of related 1,3,5-triazin-2-one derivatives has been shown to involve complex extrusion and ring-contraction processes, leading to the formation of three- and four-membered ring fragments. arkat-usa.org A common fragmentation pathway in many nitrogen-containing heterocycles involves the loss of small, stable molecules like HCN or N₂.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probes

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides insights into the conjugation and electronic structure of the compound.

For 1,2,4-triazine-based materials, theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) have been employed to predict and interpret their UV-Vis absorption spectra. nih.gov These studies show that the electronic transitions are often of the π → π* type, and the position of the absorption maximum (λ_max) is sensitive to the nature and position of substituents on the heterocyclic core. nih.gov The introduction of electron-donating or electron-withdrawing groups can lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption spectrum. nih.gov

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While spectroscopic methods provide a wealth of structural information, X-ray crystallography offers the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique has been successfully applied to derivatives of related imidazo-fused systems, providing definitive proof of their molecular structure. rsc.orgmdpi.com

For example, the X-ray structure of a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative confirmed the connectivity of the fused rings and revealed a twisted conformation between the triazole and indole (B1671886) ring systems. mdpi.com Similarly, the structure of an imidazo[4,5-e] researchgate.netbeilstein-journals.orgthiazino[2,3-c] researchgate.netrsc.orgmdpi.comtriazine derivative was unequivocally confirmed by X-ray analysis, providing crucial validation for the structural assignments made based on NMR and other spectroscopic data. nih.gov The availability of crystal structure data, often deposited as CIF files, allows for detailed analysis of bond lengths, bond angles, and intermolecular interactions. rsc.org

Comprehensive Spectroscopic Data Interpretation Methodologies

The comprehensive spectroscopic characterization of novel heterocyclic systems like Imidazo[1,2-d] mdpi.comnih.govut.ac.irtriazocine and its analogs is fundamental to unequivocally confirming their molecular structures. The interpretation of spectroscopic data relies on a synergistic approach, combining data from various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Theoretical calculations, such as Density Functional Theory (DFT), are also increasingly employed to complement experimental data and aid in the precise assignment of spectral features.

A detailed analysis of the ¹H and ¹³C NMR spectra provides the primary framework of the molecular structure. The chemical shifts (δ) of protons and carbons are indicative of their local electronic environment. For instance, protons attached to the imidazole or triazocine rings will have characteristic chemical shifts depending on their position relative to the nitrogen atoms and any fused rings or substituents. Coupling constants (J) between adjacent protons, observable in ¹H NMR, are crucial for establishing connectivity within the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals, respectively, especially in complex analogs.

Mass spectrometry provides the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum offers additional structural clues, revealing stable fragments and the connectivity of different parts of the molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for C-H, C=N, C=C, and N-H stretching and bending vibrations can confirm the presence of the imidazole and triazocine moieties.

For many complex heterocyclic systems, experimental data is often compared with theoretically calculated spectra. DFT methods can predict NMR chemical shifts and IR vibrational frequencies with a reasonable degree of accuracy, aiding in the assignment of experimental signals and providing confidence in the proposed structure.

The following tables represent typical spectroscopic data that would be expected for a hypothetical substituted Imidazo[1,2-d] mdpi.comnih.govut.ac.irtriazocine derivative, based on the analysis of analogous compounds found in the literature.

Table 1: Hypothetical ¹H NMR Spectroscopic Data for a Substituted Imidazo[1,2-d] mdpi.comnih.govut.ac.irtriazocine Analog

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.15s-
H-57.80d8.0
H-67.65t7.5
H-77.90d7.8
H-87.50t7.6
CH₂4.50s-
CH₃2.40s-

Note: Data is hypothetical and for illustrative purposes.

Table 2: Hypothetical ¹³C NMR Spectroscopic Data for a Substituted Imidazo[1,2-d] mdpi.comnih.govut.ac.irtriazocine Analog

CarbonChemical Shift (δ, ppm)
C-2145.2
C-3a130.8
C-5128.5
C-6125.1
C-7129.3
C-8124.7
C-9a148.9
C-11152.4
CH₂55.6
CH₃21.3

Note: Data is hypothetical and for illustrative purposes.

Table 3: Hypothetical IR Spectroscopic Data for a Substituted Imidazo[1,2-d] mdpi.comnih.govut.ac.irtriazocine Analog

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch
1620C=N stretch
1580C=C stretch
1450C-H bend

Note: Data is hypothetical and for illustrative purposes.

Computational Chemistry and Theoretical Investigations of Imidazo[1,2-d] chemrxiv.orgnih.govresearchgate.nettriazocine Systems

Following a comprehensive search of available scientific literature, it has been determined that there is no specific research data published on the chemical compound “Imidazo[1,2-d] chemrxiv.orgnih.govresearchgate.nettriazocine” corresponding to the requested outlines. The search results consistently refer to related but structurally distinct heterocyclic systems, primarily those containing a triazine (a six-membered ring) or a triazole (a five-membered ring) fused with an imidazole ring. The requested compound, a triazocine, features an eight-membered ring, for which no computational chemistry studies were found.

Therefore, it is not possible to provide a scientifically accurate article on the specific topics of quantum chemical calculations, molecular dynamics simulations, electronic and spectroscopic properties, or conformational analysis and tautomerism for Imidazo[1,2-d] chemrxiv.orgnih.govresearchgate.nettriazocine.

Information is available for related compounds such as imidazo[1,2-a] chemrxiv.orgrsc.orgresearchgate.nettriazines and imidazo[2,1-c] chemrxiv.orgnih.govresearchgate.nettriazines. Computational studies on these analogues have been performed, but in adherence to the strict focus on "Imidazo[1,2-d] chemrxiv.orgnih.govresearchgate.nettriazocine," this information cannot be presented.

Structure Activity Relationship Sar Studies of Imidazo 1,2 D 1 2 3 Triazocine Scaffolds

Methodological Approaches to SAR Elucidation for Imidazotriazocine Analogs

The elucidation of Structure-Activity Relationships (SAR) for imidazotriazine analogs and related scaffolds is a systematic process that integrates synthetic chemistry, biological evaluation, and computational modeling. The primary goal is to identify the chemical features of a molecule that are critical for its biological activity.

Once synthesized, these analogs undergo rigorous biological screening . The choice of assay depends on the therapeutic target. For potential anticancer agents, this involves evaluating the compounds' cytotoxicity against a panel of cancer cell lines, with IC50 values (the concentration required to inhibit 50% of cell growth) being a key metric. nih.gov For example, a series of novel imidazo[1,2-a] pyridine (B92270) derivatives were designed and synthesized to target Nek2, a kinase overexpressed in various tumors, with one compound showing an IC50 of 38 nM. nih.govdocumentsdelivered.com

Structural analysis is crucial to confirm the exact chemical structure of the synthesized compounds, which is a prerequisite for reliable SAR. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction are routinely employed for this purpose.

In parallel, computational methods play a significant role in modern SAR studies. patsnap.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling establish a mathematical correlation between the chemical structures of compounds and their biological activities. nih.gov Molecular docking simulations are used to predict how a ligand (the synthesized compound) binds to its biological target, such as a protein or enzyme. nih.gov This provides insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity and helps to rationalize the observed SAR data. nih.gov

Rational Design Principles Based on SAR Insights for Imidazo[1,2-d]nih.govrsc.orgchimia.chtriazocine Derivatives

Rational drug design is an inventive process that leverages the knowledge gained from initial SAR studies to design new molecules with improved potency, selectivity, and pharmacokinetic properties. slideshare.netslideshare.net It is a departure from traditional trial-and-error screening, focusing instead on a methodical approach based on understanding the biological target. slideshare.net

Based on initial SAR findings, medicinal chemists can make informed decisions about which parts of the molecule to modify. For example, if SAR studies on a series of 1,2,4-triazine (B1199460) antagonists reveal that substituting the anisole (B1667542) groups on the triazine ring with halides leads to a decrease in activity, this suggests that the methoxy (B1213986) group is important for binding, perhaps by forming a key hydrogen bond. nih.gov Conversely, if introducing a specific substituent, like a pyridinyl ring, results in a significant boost in activity, this provides a clear direction for further optimization. nih.gov

Key principles derived from SAR insights include:

Pharmacophore Identification: Identifying the essential functional groups and their spatial arrangement required for biological activity.

Bioisosteric Replacement: Substituting one part of a molecule with a chemical group that has similar physical or chemical properties, with the aim of improving activity or reducing toxicity.

Structure-Based Design: When the 3D structure of the biological target is known, molecules can be designed to fit precisely into the binding site, maximizing favorable interactions. slideshare.net

Ligand-Based Design: When the target's structure is unknown, knowledge of other molecules that bind to it can be used to develop a pharmacophore model and design new, structurally diverse compounds. slideshare.net

An example of rational design can be seen in the development of imidazo[1,2-a] nih.govnih.govacs.orgtriazines as Focal Adhesion Kinase (FAK) inhibitors. acs.org Starting from a known series of triazinic inhibitors, researchers explored fusing an imidazole (B134444) ring to the triazine core. This modification led to new compounds with significantly improved inhibitory activity, with IC50 values in the nanomolar range. acs.org

The following table illustrates how SAR data from a hypothetical series of analogs can guide rational design.

Compound IDR1 GroupR2 GroupIC50 (µM)SAR Insight
A-1 -H-OCH310.5Baseline activity
A-2 -Cl-OCH35.2Electron-withdrawing group at R1 improves potency
A-3 -F-OCH34.8Smaller halogen at R1 is slightly better
A-4 -Cl-OH25.1-OH at R2 is detrimental compared to -OCH3
A-5 -Cl-CH315.7Lipophilic but non-H-bond acceptor at R2 is not optimal
A-6 -CN-OCH32.1Strong electron-withdrawing group at R1 is highly favorable

Based on this data, the rational design of the next generation of compounds would focus on placing strong, compact, electron-withdrawing groups at the R1 position while retaining the methoxy group at the R2 position.

Scaffold Hopping Strategies Involving Imidazo[1,2-d]nih.govrsc.orgchimia.chtriazocine Frameworks

Scaffold hopping is an advanced strategy in medicinal chemistry that involves replacing the central core structure (the scaffold) of a molecule with a chemically different one, while preserving the essential biological activity. chimia.ch This technique is particularly valuable for discovering novel chemical entities with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or the ability to circumvent existing patents. nih.gov

The core concept is to identify isofunctional molecular frameworks that can present the key interacting functional groups in a similar spatial orientation to the original molecule. chimia.ch This can lead to the discovery of compounds with significantly different backbones but comparable biological effects.

A successful example of this strategy involved the scaffold hopping of natural products called aurones. nih.gov By replacing the aurone (B1235358) core with an imidazo[1,2-a]pyridine-3-one scaffold, researchers developed a new class of potent anticancer agents. nih.govnih.gov The resulting compounds not only retained the desired biological activity (topoisomerase IIα inhibition) but showed a multifold increase in potency, with IC50 values shifting from the micromolar to the nanomolar range. nih.gov This highlights the power of scaffold hopping to significantly improve upon a lead compound.

Iterative scaffold hopping can also be employed. For instance, after the initial hop from aurones to imidazo[1,2-a]pyridin-3-ones, a subsequent modification involved introducing a thiazole (B1198619) ring to create (Z)-2-benzylidenebenzo[d]imidazo[2,1–b]thiazol-3-ones, further exploring the chemical space around the target. nih.gov

For a hypothetical Imidazo[1,2-d] nih.govchimia.chtriazocine scaffold, a scaffold hopping strategy might involve replacing the eight-membered triazocine ring with other fused heterocyclic systems, such as an imidazotriazine or imidazopyrazine, while retaining the key substituents identified through SAR studies. This could lead to the discovery of new drug candidates with distinct chemical structures but conserved mechanisms of action.

Original ScaffoldHopped ScaffoldRationalePotential Advantage
Imidazo[1,2-d] nih.govchimia.chtriazocineImidazo[1,2-a]pyrazineMaintain fused imidazole, alter ring size and nitrogen positions.Improved synthetic accessibility, altered solubility.
Imidazo[1,2-d] nih.govchimia.chtriazocineImidazo[2,1-c] nih.govchimia.chtriazineChange fusion pattern of the rings.Novel chemical space, potential for new intellectual property.
Imidazo[1,2-d] nih.govchimia.chtriazocineThiazolo[3,2-b] nih.govchimia.chtriazineReplace imidazole with a thiazole ring (bioisosteric replacement).Modulate electronic properties and potential for new interactions.

Medicinal Chemistry Applications of the Imidazo 1,2 D 1 2 3 Triazocine Scaffold in Drug Discovery Research

Imidazo[1,2-d]nih.govontosight.ainih.govtriazocine as a Versatile Pharmacological Scaffold

The Imidazo[1,2-d] nih.govontosight.ainih.govtriazocine ring system, a fused bicyclic structure containing an imidazole (B134444) and a triazocine ring, represents a unique chemical space for drug design. However, a comprehensive review of the scientific literature reveals a notable scarcity of studies focused on this particular scaffold. While related structures such as imidazo[1,2-d] nih.govontosight.ainih.govtriazines have been investigated for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, the Imidazo[1,2-d] nih.govontosight.ainih.govtriazocine core remains largely unexplored in medicinal chemistry. ontosight.ai

The versatility of a pharmacological scaffold is often determined by the number of derivatives that have been synthesized and evaluated for a range of biological targets. For the Imidazo[1,2-d] nih.govontosight.ainih.govtriazocine system, there is a lack of published data on its derivatization and subsequent pharmacological profiling. This suggests that its potential as a versatile scaffold has not yet been established within the drug discovery community.

Strategic Design of Novel Chemical Entities Incorporating the Imidazo[1,2-d]nih.govontosight.ainih.govtriazocine Moiety

The strategic design of novel chemical entities (NCEs) is a cornerstone of modern drug discovery. This process involves the rational design and synthesis of new molecules with improved potency, selectivity, and pharmacokinetic properties. In the context of the Imidazo[1,2-d] nih.govontosight.ainih.govtriazocine moiety, there is no available information in the scientific literature detailing the strategic design of NCEs based on this scaffold.

While research on related imidazotriazine derivatives has demonstrated successful design strategies, such as the development of potent and selective GABA(A) receptor agonists from imidazo[1,2-a]pyrazin-8-ones and imidazo[1,2-d] nih.govontosight.ainih.govtriazin-8-ones, similar efforts have not been reported for the Imidazo[1,2-d] nih.govontosight.ainih.govtriazocine core. nih.gov The lack of synthetic routes and preliminary biological data for this scaffold likely hinders the initiation of such design strategies.

Development of Chemical Libraries Centered on the Imidazo[1,2-d]nih.govontosight.ainih.govtriazocine Core for Academic Screening

Chemical libraries are essential tools in drug discovery, enabling high-throughput screening to identify hit compounds against various biological targets. The development of a chemical library centered on a specific scaffold requires robust and versatile synthetic methodologies. A review of the available literature indicates that no chemical libraries focused on the Imidazo[1,2-d] nih.govontosight.ainih.govtriazocine core have been reported.

The synthesis of related heterocyclic systems, such as benzo nih.govopenmedicinalchemistryjournal.comimidazo[1,2-d] nih.govontosight.ainih.govtriazine derivatives, has been described, suggesting that the synthesis of fused imidazo-triazine systems is feasible. nih.gov However, the extension of these methods to the eight-membered triazocine ring system presents unique synthetic challenges that have not yet been addressed in the published literature. Consequently, the absence of a dedicated synthetic platform has precluded the development of chemical libraries for academic screening purposes. This highlights a significant opportunity for synthetic and medicinal chemists to explore this novel heterocyclic system.

Q & A

Q. What are the foundational synthetic routes for Imidazo[1,2-d][1,2,4]triazocine derivatives?

The Pellizzari Reaction (amide and acyl hydrazide coupling at 140°C) and zinc(II)-catalyzed acyl hydrazide-dialkylcyanamide coupling are classical methods for synthesizing 1,2,4-triazole scaffolds, which are precursors to fused systems like this compound . Modern approaches include SNAr (nucleophilic aromatic substitution) and Suzuki–Miyaura cross-coupling reactions. For example, SNAr with tosylated intermediates (e.g., 3-(4-methylbenzenesulfonyl)imidazo[1,2-d][1,2,4]thiadiazole) allows regioselective substitution at the C-3 position, while Suzuki coupling enables C-5 functionalization .

Q. How is structural characterization of this compound derivatives performed?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and regiochemistry (e.g., distinguishing C-3 vs. C-5 substituents) .
  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions, as demonstrated for benzo[4,5]imidazo[1,2-d][1,2,4]triazine derivatives .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. What pharmacological activities have been reported for this scaffold?

  • Antifungal activity : Benzo[4,5]imidazo[1,2-d][1,2,4]triazine derivatives showed inhibition against Fusarium oxysporum and Botrytis cinerea at 50 µg/mL .
  • GABAA receptor modulation : Imidazo[1,2-d][1,2,4]triazin-8-ones exhibit subtype selectivity (α2/α3) for anxiolytic effects with minimal sedation .

Advanced Research Questions

Q. How can regioselectivity challenges in C-3/C-5 functionalization be addressed?

Regioselectivity is controlled by:

  • Electrophilic iodination : N-iodosuccinimide (NIS) selectively substitutes C-5 in imidazo[1,2-d][1,2,4]thiadiazoles, enabling subsequent Suzuki coupling .
  • Leaving group tuning : Tosyl groups at C-3 facilitate SNAr with amines (e.g., morpholine or benzylamine) under mild conditions (room temperature, DMF, 4 hours) .
  • Substrate steric effects : Bulky substituents at C-3 hinder C-5 reactivity, requiring optimization of boronic acid partners in cross-coupling .

Q. What strategies optimize palladium-catalyzed cross-coupling for C-5 diversification?

Key parameters include:

  • Catalyst system : Pd(OAc)2/Xantphos in 1,4-dioxane at 130°C under microwave irradiation achieves high yields (70–90%) .
  • Base selection : Cesium carbonate outperforms K2CO3 in deprotonating boronic acids .
  • Substrate scope : Electron-deficient aryl boronic acids (e.g., 4-cyanophenyl) couple efficiently, while heteroaromatics (e.g., pyridinyl) require longer reaction times .

Q. How can computational modeling predict bioactivity and stability?

  • DFT calculations : Analyze electron density maps to predict nucleophilic/electrophilic sites. For example, imidazo[1,2-d][1,2,4]triazin-8-ones were modeled for GABAA binding using docking simulations .
  • Hirshfeld surface analysis : Assess crystal packing and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) to rationalize stability .

Q. How are synthetic intermediates stabilized to prevent rearrangement?

  • Low-temperature handling : Intermediates like 2-mercaptoimidazole derivatives are stored at –20°C to avoid disulfide formation .
  • Protecting groups : Tosyl or benzyl groups prevent unwanted cyclization during multi-step syntheses .
  • Inert atmospheres : Reactions conducted under argon minimize oxidation of thiol-containing precursors .

Data Contradiction Analysis

Q. Why do bioactivity results vary across studies?

Discrepancies arise from:

  • Assay conditions : Antifungal activity (e.g., 50 µg/mL vs. 100 µg/mL) depends on fungal strain and incubation time .
  • Substituent effects : Electron-withdrawing groups (e.g., –NO2) enhance antifungal potency but reduce GABAA affinity due to steric clashes .
  • Stereochemical factors : Enantiomers of chiral derivatives (e.g., 3-cyclopropylamine analogs) show divergent binding kinetics .

Methodological Tables

Q. Table 1: Synthetic Conditions for Key Derivatives

DerivativeMethodConditionsYieldReference
3-Morpholinyl derivativeSNArDMF, TEA, rt, 4 h85%
5-Iodo-C-3 amine derivativeElectrophilic iodinationNIS, DMF, 16 h, dark78%
C-5 Aryl derivativeSuzuki–MiyauraPd(OAc)2, Xantphos, 130°C, 1 h90%

Q. Table 2: Bioactivity Data

Compound ClassActivityIC50/EC50Model SystemReference
Benzo[4,5]imidazo-triazinesAntifungal50 µg/mL (Botrytis cinerea)In vitro assay
Imidazo-triazin-8-onesGABAA α2/α3 agonist15 nM (α2), 20 nM (α3)Radioligand binding

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